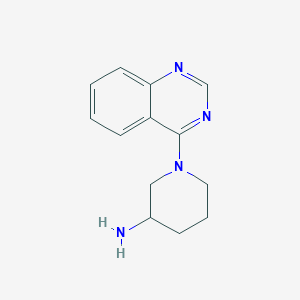

1-(Quinazolin-4-yl)piperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Quinazolin-4-yl)piperidin-3-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 1-(Quinazolin-4-yl)piperidin-3-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide to form the quinazoline ring. The piperidine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ metal-catalyzed reactions and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

1-(Quinazolin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where halogenated quinazoline derivatives react with nucleophiles like amines or thiols to form substituted products

Scientific Research Applications

Anticancer Properties

1-(Quinazolin-4-yl)piperidin-3-amine has demonstrated significant anticancer activity across several studies. Its mechanism of action is believed to involve:

- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including cervical cancer cells. This effect is attributed to its interference with microtubule dynamics, similar to other quinazoline derivatives that bind to the colchicine site on tubulin.

- Structure–Activity Relationship Studies : Modifications at the 4-position of the quinazoline ring can enhance biological activity, indicating that fine-tuning its structure may yield more potent derivatives.

Tyrosine Kinase Inhibition

Research indicates that derivatives of quinazoline compounds, including this compound, exhibit inhibitory effects on multiple tyrosine kinases, which are crucial in cancer progression. For instance:

- Inhibition of CDK2 and EGFR : Quinazoline derivatives have been evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy .

Potential Therapeutic Applications

This compound is not limited to anticancer applications; it also shows promise in treating various conditions:

Pain Management

The compound has been explored for its analgesic properties. It may act on opioid receptors, potentially providing relief from chronic pain without the adverse effects commonly associated with traditional opioid analgesics .

Neuroprotective Effects

The compound may possess neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter release could be beneficial in managing cognitive decline associated with such conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications. These modifications can lead to derivatives with enhanced biological activities, making them suitable candidates for further pharmaceutical development.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Modifications at piperidine or quinazoline nitrogen can yield diverse derivatives. |

| Electrophilic Aromatic Substitution | Allows for fine-tuning at the 4-position of the quinazoline ring. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antitumor Activity : A study showed that certain derivatives exhibited micromolar enzymatic potencies against BRD4 and PARP1, leading to apoptosis in breast cancer cells without significant toxicity .

- Tyrosine Kinase Inhibition : Research indicated that specific quinazolinone derivatives demonstrated good inhibitory activity against multiple tyrosine kinases, suggesting their potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-(Quinazolin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits bacterial quorum sensing, thereby preventing biofilm formation and reducing bacterial virulence . In anticancer research, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential .

Comparison with Similar Compounds

1-(Quinazolin-4-yl)piperidin-3-amine is unique due to its specific structural features and biological activities. Similar compounds include:

Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

Piperidine derivatives: Such as piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals

Biological Activity

1-(Quinazolin-4-yl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. The compound's structure allows it to interact with various biological pathways, making it a subject of extensive research.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its diverse pharmacological properties, combined with a piperidine ring. This structural combination is crucial for its biological activity, particularly in targeting specific kinases involved in cancer progression.

Biological Activity Overview

This compound has been studied for its anticancer properties , particularly through the inhibition of key signaling pathways such as the PI3K/AKT pathway. This pathway is often dysregulated in cancers, making its inhibitors valuable therapeutic agents.

Key Findings from Research Studies

- Antiproliferative Activity : In vitro studies have shown that derivatives of quinazoline, including those with piperidine substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the submicromolar range against human non-small cell lung cancer cells (HCC827) and breast cancer cells (MCF-7) .

- Kinase Inhibition : The compound has been linked to the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in B-cell signal transduction. Studies have reported IC50 values as low as 3.0 nM for certain quinazoline derivatives against PI3Kδ, indicating strong inhibitory potential .

- Mechanistic Insights : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and survival pathways. For example, treatment with related quinazoline compounds led to significant changes in the phosphorylation levels of AKT and other downstream targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Piperidine group | Enhances binding affinity to kinases |

| Alkyl substitutions | Generally decrease antiproliferative activity |

| Halogenation at C-3 | Increases potency against target kinases |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of quinazoline derivatives, including those with piperidine substitutions, against various cancer cell lines. The results showed that compounds with specific substituents exhibited potent anticancer activity, with one derivative achieving an IC50 of approximately 0.033 μM against melanoma cells .

Case Study 2: PI3Kδ Inhibition

Another investigation focused on the selectivity of quinazoline derivatives for PI3Kδ over other isoforms. The results indicated that certain compounds displayed excellent selectivity, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Quinazolin-4-yl)piperidin-3-amine, and how can its purity be validated?

- Methodology : Synthesis typically involves coupling quinazoline derivatives with functionalized piperidines. For example, copper-catalyzed Ullmann-type reactions or nucleophilic substitutions using cesium carbonate as a base (as seen in analogous piperidine-quinazoline syntheses). Post-synthesis, purity is validated via HPLC, and structural confirmation employs 1H/13C NMR and HRMS .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like regioisomers or unreacted intermediates.

Q. How is the anti-inflammatory potential of quinazolin-4-amine derivatives evaluated in preliminary assays?

- Methodology : In vitro screening using lipopolysaccharide (LPS)-induced cytokine release (e.g., TNF-α, IL-6) in macrophages. Compounds like this compound may inhibit NF-κB signaling, a pathway linked to inflammation. Dose-response curves and IC50 values are critical for potency assessment .

- Data Interpretation : Compare activity to reference inhibitors (e.g., dexamethasone) and validate selectivity via counter-screens against unrelated targets.

Advanced Research Questions

Q. What strategies resolve contradictory data in the antimicrobial activity of this compound derivatives?

- Case Study : reports variable MIC values against Gram-positive vs. Gram-negative bacteria. Contradictions may arise from differences in bacterial membrane permeability or efflux pump expression.

- Methodology :

- Structural Modifications : Introduce polar groups (e.g., sulfonyl, carboxyl) to enhance Gram-negative penetration.

- Mechanistic Studies : Use fluorescent probes to assess compound accumulation in bacterial cells .

- Validation : Pair MIC assays with time-kill kinetics and resistance induction studies.

Q. How does the piperidine ring conformation influence the dopamine D3 receptor selectivity of quinazoline-piperidine hybrids?

- SAR Insights : Piperidine substituents (e.g., arylpiperazines) and stereochemistry critically affect binding to dopamine receptors. For example, bulkier groups on the piperidine nitrogen reduce D2 receptor affinity while retaining D3 specificity .

- Experimental Design :

- Docking Studies : Model interactions with D3 receptor crystal structures (e.g., PDB 5JT).

- Functional Assays : Measure cAMP inhibition in HEK-293 cells expressing D2/D3 receptors to confirm selectivity .

Q. What synthetic challenges arise in spiro-quinazoline derivatives, and how are they addressed?

- Challenge : Low yields due to steric hindrance during spiro-ring formation (e.g., 2,7-diazaspiro[3.5]nonane derivatives in ).

- Solutions :

- Catalyst Optimization : Use Pd-catalyzed cross-coupling for regioselective quinazoline-piperidine fusion.

- Purification : Employ gradient chromatography (e.g., EtOAc/hexane) to isolate spiro-isomers .

Q. Data Analysis and Optimization

Q. How are computational methods used to predict the pharmacokinetic profile of this compound analogs?

- Tools : SwissADME or ADMET Predictor™ to estimate solubility, CYP450 inhibition, and blood-brain barrier penetration.

- Case Example : Quinazoline-piperidine hybrids with logP >3 may require formulation with cyclodextrins to improve aqueous solubility, as seen in lapatinib analogs .

Q. What NMR techniques distinguish regioisomers in quinazoline-piperidine derivatives?

- Strategy : Use 1H-1H COSY and NOESY to assign proton environments. For example, piperidine protons adjacent to the quinazoline ring show distinct coupling patterns (e.g., J = 8–12 Hz for axial-equatorial interactions) .

Q. Biological Mechanism Exploration

Q. How does this compound modulate KRAS signaling in cancer models?

- Pathway : KRAS inhibition via competitive binding to GTP-binding pockets. Derivatives in show IC50 values <100 nM in KRAS-mutant cell lines (e.g., H358 NSCLC).

- Validation : Western blotting for phospho-ERK/MEK and apoptosis markers (e.g., cleaved PARP) .

Q. Tables for Key Data

Properties

Molecular Formula |

C13H16N4 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-quinazolin-4-ylpiperidin-3-amine |

InChI |

InChI=1S/C13H16N4/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8,14H2 |

InChI Key |

GTWKDONDLFHLMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.